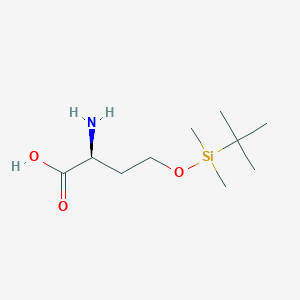

(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid

Vue d'ensemble

Description

(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of an amino acid. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid typically involves the protection of the hydroxyl group of an amino acid using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are mild, typically at room temperature, and the reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out to remove the TBDMS protecting group, yielding the free hydroxyl compound.

Substitution: The TBDMS group can be substituted by other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to cleave the TBDMS group.

Substitution: Various nucleophiles can be used to substitute the TBDMS group, depending on the desired product.

Major Products

The major products formed from these reactions include the free amino acid after deprotection, oxidized derivatives, and substituted compounds with different functional groups.

Applications De Recherche Scientifique

(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules. The TBDMS group provides stability and protection during multi-step synthesis.

Biology: Utilized in the study of enzyme mechanisms and protein interactions. The compound can be incorporated into peptides and proteins to study their structure and function.

Medicine: Investigated for its potential use in drug development. The compound’s stability and reactivity make it a valuable tool in medicinal chemistry.

Industry: Employed in the production of pharmaceuticals and fine chemicals. .

Mécanisme D'action

The mechanism of action of (S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid involves the interaction of the TBDMS group with various molecular targets. The TBDMS group provides steric protection, preventing unwanted side reactions and enhancing the stability of the compound. The amino acid moiety can interact with enzymes and receptors, influencing biological pathways and processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Amino-4-hydroxybutanoic acid: The unprotected form of the compound, lacking the TBDMS group.

(S)-2-Amino-4-((trimethylsilyl)oxy)butanoic acid: A similar compound with a trimethylsilyl (TMS) protecting group instead of TBDMS.

(S)-2-Amino-4-((tert-butyldiphenylsilyl)oxy)butanoic acid: A compound with a tert-butyldiphenylsilyl (TBDPS) protecting group.

Uniqueness

(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid is unique due to the steric bulk and stability provided by the TBDMS group. This makes it more resistant to hydrolysis and other side reactions compared to compounds with smaller protecting groups like TMS. The TBDMS group also enhances the compound’s solubility and reactivity in organic solvents, making it a valuable tool in synthetic chemistry .

Activité Biologique

(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid, also known as TBDMS-protected amino acid, is a chiral amino acid derivative with significant implications in synthetic organic chemistry. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents, making it valuable for various biochemical applications. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, interaction studies, and related research findings.

- Molecular Formula : C₁₀H₂₃NO₃Si

- Molar Mass : Approximately 233.38 g/mol

- CAS Number : 155958-84-2

The TBDMS group serves as a protective moiety that allows for selective reactions during peptide synthesis and other chemical transformations. This property is crucial in multi-step syntheses where functional group protection is necessary.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| L-Threonine | C₄H₉NO₃ | Essential amino acid; involved in protein synthesis |

| (S)-2-Amino-3-methylbutanoic acid | C₆H₁₃NO₂ | Metabolic pathways involvement |

| tert-butyl glycine | C₇H₁₅NO₂ | Used in peptide synthesis |

Interaction Studies

Research has indicated that the TBDMS group significantly influences the reactivity and selectivity of this compound in biochemical systems. For example:

- Peptide Synthesis : The compound is utilized for synthesizing peptides where the TBDMS group can be selectively removed under mild acidic conditions without affecting other functional groups.

- Biochemical Assays : Interaction studies involving this compound focus on its behavior in enzyme-catalyzed reactions and its potential as a substrate or inhibitor.

Future Directions

Further research is required to elucidate the specific biological effects and therapeutic applications of this compound. Potential areas for investigation include:

- Detailed pharmacological studies to assess its efficacy in various disease models.

- Exploration of its role in metabolic pathways and cellular signaling.

- Development of derivatives with enhanced biological activity or specificity.

Propriétés

IUPAC Name |

(2S)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO3Si/c1-10(2,3)15(4,5)14-7-6-8(11)9(12)13/h8H,6-7,11H2,1-5H3,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFGDICOIJEWPX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.